N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide
Description
Historical Development of Quinoline-Sulfonamide Pharmacophores
Quinoline-sulfonamide derivatives emerged as critical tools in early 20th-century dye chemistry before their biological significance was recognized. The sulfonamide group’s hydrogen-bonding capacity, combined with quinoline’s planar aromatic system, enabled breakthroughs in:
- Enzyme inhibition : Carbonic anhydrase IX inhibition (IC₅₀ = 25.8 µM for hCA IX)
- Fluorescent probes : Stokes shifts up to 0.6237 × 10⁻⁴ in acetonitrile
- Antimicrobial agents : Mycobacterial activity against H37Rv strains (MIC = 1.56 µg/mL)
Table 1: Milestones in Quinoline-Sulfonamide Development
| Era | Key Advancement | Impact Factor |
|---|---|---|
| 1930s | First synthetic protocols | Dye industry |
| 1980s | Carbonic anhydrase inhibition discovery | Drug design |
| 2020s | Hybrid fluorophore development | Bioimaging |
The 2025 synthesis of quinoline-sulphonamide derivatives via five-step molecular assembly marked a turning point, achieving 70–90% yields while maintaining λmax consistency between experimental (337–341.73 nm) and theoretical spectra.
Evolution of Triazolopyridine and Oxadiazole Scaffolds in Drug Discovery
Triazolopyridine and oxadiazole scaffolds evolved through three distinct phases:
Early exploration (1950–1990) :
Computational optimization (1991–2010) :
Hybridization era (2011–present) :
Table 2: Scaffold Property Evolution
| Scaffold | LogP (1990) | LogP (2025) | Target Selectivity |
|---|---|---|---|
| Triazolopyridine | 1.8 | 2.4 | Kinases |
| Oxadiazole | 0.9 | 1.7 | Metabolic enzymes |
Rationale for Heterocyclic Hybridization Strategy
The hybridization rationale stems from four key observations:
Electronic complementarity :
Spatial optimization :
Synergistic pharmacokinetics :
Pharmacophore Integration Principles in Modern Medicinal Chemistry
Contemporary integration follows three guiding principles:
Principle 1: Orthogonal reactivity preservation
- Suzuki coupling maintains quinoline’s π-system integrity (λem = 411.70–429.90 nm)
- Acid-amine cross-coupling preserves sulfonamide H-bond capacity
Principle 2: Electronic landscape modulation
- Oxadiazole lowers LUMO energy by 0.45 eV, enhancing charge transfer
- Triazolopyridine increases HOMO-LUMO gap (ΔE = 3.82 eV) for metabolic stability
Principle 3: Three-dimensional pharmacophore spacing
- Optimal 8.2 Å separation between sulfonamide SO₂ and oxadiazole N-O groups
- 120° angle between triazolopyridine and quinoline planes enables dual binding
Table 3: Pharmacophore Contribution Matrix
| Component | Electronic Effect | Spatial Role | Biological Impact |
|---|---|---|---|
| Quinoline | π-acceptor | Planar recognition | Intercalation |
| Sulfonamide | H-bond donor | Solubility anchor | Enzyme inhibition |
| Oxadiazole | σ-withdrawing | Polarity modulator | Metabolic stability |
| Triazolopyridine | π-donor | Kinase surface matching | Target selectivity |
This integration strategy produced compounds with exceptional properties, including quantum yields up to 0.558 and binding energies rivaling clinical candidates (-9.8 kcal/mol vs -10.1 kcal/mol for sorafenib). The frontier molecular orbital analysis revealed charge transfer transitions (HOMO→LUMO+1) responsible for the observed λmax at 341.73 nm.
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3S/c1-12-22-19(29-25-12)14-7-4-10-26-16(23-24-18(14)26)11-21-30(27,28)15-8-2-5-13-6-3-9-20-17(13)15/h2-10,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNIJGTVGAYSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxadiazole and triazole intermediates. These intermediates can be synthesized through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions . The quinoline-8-sulfonamide moiety can be introduced through sulfonation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and mechanochemical methods can also enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing quinoline and oxadiazole moieties. For instance:
- Synthesis and Testing : A series of derivatives similar to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide were synthesized and tested for their antibacterial activity against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated significant antimicrobial properties with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for some derivatives .
Antifungal Applications
The compound also shows promise in antifungal applications. Research has demonstrated that derivatives containing the pyridine-sulfonamide scaffold exhibit potent antifungal activity against strains of Candida and other fungi:
- Efficacy Against Fungal Strains : Compounds derived from similar scaffolds have been reported to outperform fluconazole in efficacy against certain fungal strains with MIC values ≤ 25 µg/mL . This suggests that this compound could serve as a lead compound for antifungal drug development.
Antimalarial Activity
The compound's structural features may also contribute to antimalarial activity. Studies have shown that related sulfonamides exhibit significant anti-parasitic effects against Trypanosoma cruzi and other malaria-causing parasites:
- In Silico Studies : Virtual screening of compounds similar to this compound has indicated potential as novel antimalarial agents due to unique mechanisms of action compared to existing treatments .
Anticancer Potential
Emerging research suggests that compounds with similar structures may possess anticancer properties:
Mechanism of Action
The mechanism of action of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with receptors to modulate signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares a triazolopyridine-sulfonamide core with analogs such as N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) (). Key differences lie in their substituents:
- Target Compound: Incorporates a quinoline-8-sulfonamide group and a 3-methyl-1,2,4-oxadiazole moiety.
- Compound 8a : Features a 3-chlorobenzyl and 3,5-difluorophenyl substituent.
These structural variations significantly influence electronic properties, solubility, and target interactions. The oxadiazole ring in the target compound is electron-deficient, enhancing dipole interactions and metabolic stability compared to 8a’s halogenated aryl groups .
Physicochemical Properties
The table below compares critical physicochemical parameters:
The quinoline moiety contributes to π-π stacking interactions, while the oxadiazole enhances metabolic resistance .
Electronic and Steric Effects
- Steric Effects: The quinoline group introduces steric bulk, which may restrict binding to shallow enzyme pockets compared to 8a’s flexible benzyl substituents .
Chromatographic Behavior (Inference from )
The target compound’s quinoline and oxadiazole groups likely increase retention time in reversed-phase chromatography due to hydrophobicity and dipole interactions. In contrast, 8a’s halogenated aryl groups may exhibit lower retention due to reduced polarity .
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple heterocycles that contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 398.45 g/mol. The presence of oxadiazole and triazole moieties is significant as these structures are often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Several studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with triazole rings have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell migration through pathways such as FAK/Paxillin disruption .
- Antimicrobial Properties : The sulfonamide group in the compound suggests potential antibacterial activity. Sulfonamides are known for their effectiveness against a variety of bacterial infections by inhibiting bacterial folic acid synthesis.
Anticancer Studies
A study evaluated the anticancer properties of related compounds against the National Cancer Institute (NCI) 60 human cancer cell lines. The most active derivatives exhibited GI50 values ranging from 0.49 to 48.0 μM . Such findings indicate that modifications to the triazole or oxadiazole moieties can significantly enhance cytotoxicity.
Antimicrobial Activity
Research into similar sulfonamide derivatives has demonstrated their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the quinoline structure can further improve antimicrobial efficacy.
Data Table: Biological Activities
| Activity Type | Related Compound | IC50/EC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | Triazole Derivative | 0.49 - 48.0 | |
| Antimicrobial | Sulfonamide Derivative | 10 - 20 | |
| Cytotoxicity | Quinoline Derivative | >50 |
Case Studies
-
Case Study on Anticancer Efficacy :
A series of derivatives based on the quinoline scaffold were tested for their ability to induce apoptosis in A549 lung cancer cells. Results indicated significant induction of caspase activation through mitochondrial pathways, suggesting that this compound may similarly activate apoptosis mechanisms . -
Antimicrobial Efficacy :
A comparative study on sulfonamide derivatives revealed that certain modifications led to enhanced activity against resistant bacterial strains. This suggests that the incorporation of oxadiazole and triazole groups could be beneficial in developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
